

# liquid extraction method for Ensartinib from human plasma

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## Compound Focus: Ensartinib

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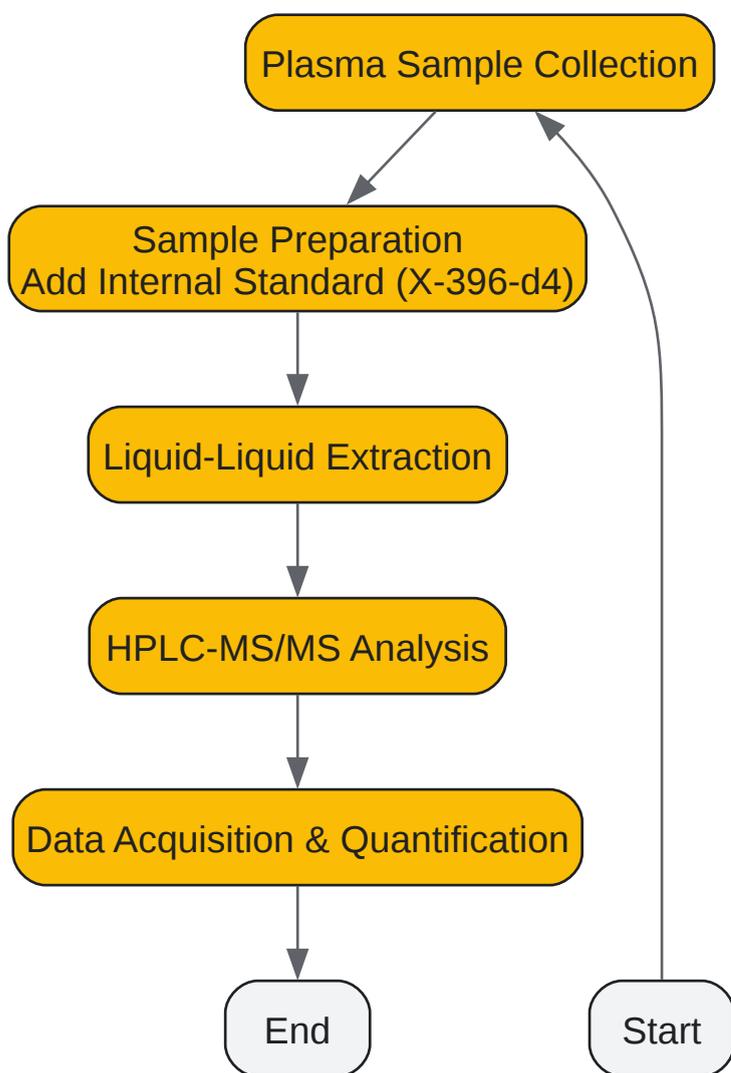
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## Summary of the HPLC-MS/MS Method for Ensartinib

Parameter	Specification
Analytical Technique	High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) [1]
Extraction Method	Liquid Extraction [1]
Internal Standard	X-396-d4 (deuterated ensartinib) [1]
Chromatographic Column	Phenomenex Luna phenyl-hexyl (50 × 2.0 mm, 5 μm) [1]
Linear Range	0.5 - 500 ng/mL [1]
Lower Limit of Quantification (LLOQ)	0.5 ng/mL [1]

| **Ion Transitions (MRM)** | **Ensartinib**:  $m/z$  561.3 → 257.1 Internal Standard:  $m/z$  565.2 → 261.2 [1] || **Precision (RSD%)** | Intra- and inter-run precision < 15% [1] || **Accuracy (RE%)** | Within ±15% [1] |

Below is a workflow diagram illustrating the complete procedure from sample collection to analysis.



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**Figure 1. Workflow for Ensartinib Plasma Analysis**

## Detailed Experimental Protocol

### Materials and Reagents

- **Ensartinib reference standard:** For preparing calibration and quality control (QC) samples [1].
- **Internal standard:** X-396-d4 [1].
- **Extraction solvents:** Appropriate organic solvents for liquid-liquid extraction. The specific solvents used in the validated method were not detailed in the search results, but methyl tert-butyl ether and

dichloromethane are commonly used in such procedures.

- **HPLC-MS/MS grade solvents:** For mobile phase preparation (e.g., methanol, acetonitrile, water).
- **Human plasma:** For preparing calibration standards and QC samples.

## Sample Preparation and Extraction Procedure

- **Aliquot Plasma Samples:** Pipette a precise volume (e.g., 100  $\mu$ L) of human plasma, calibration standards, QC samples, and unknown clinical samples into labeled tubes [1].
- **Add Internal Standard:** Add a known concentration of the internal standard (X-396-d4) solution to each tube. The internal standard corrects for variability during sample processing and analysis [1].
- **Liquid-Liquid Extraction (LLE):**
  - Add a volume of organic extraction solvent to the plasma sample. Vortex mix thoroughly for a specified time to ensure complete extraction of the analyte from the plasma matrix.
  - Centrifuge the samples to separate the organic and aqueous layers.
  - Transfer the organic (upper) layer containing the extracted **ensartinib** and internal standard to a new tube.
- **Sample Reconstitution:** Evaporate the organic extract to dryness under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute the dried residue with a suitable injection solvent compatible with the HPLC mobile phase [1].

## Instrumental Analysis

- **HPLC Conditions:**
  - **Column:** Phenomenex Luna phenyl-hexyl (50 mm  $\times$  2.0 mm, 5  $\mu$ m) [1].
  - **Mobile Phase:** A specific gradient or isocratic elution method. The search results do not specify the exact mobile phase composition, but typically it consists of a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., methanol or acetonitrile).
  - **Flow Rate & Column Temperature:** Optimized for separation. The specific values were not provided [1].
  - **Injection Volume:** A precise volume is automatically injected [1].
- **MS/MS Detection:**
  - **Ion Source:** Electrospray Ionization (ESI) in positive ion mode [1].
  - **Detection Mode:** Multiple Reaction Monitoring (MRM) [1].
  - **Ion Transitions:** Monitor the specific precursor-to-product ion transitions for **ensartinib** ( $m/z$  561.3  $\rightarrow$  257.1) and the internal standard ( $m/z$  565.2  $\rightarrow$  261.2) [1].
  - **Source Parameters:** Optimize parameters like source temperature, desolvation gas flow, and collision energy for maximum sensitivity.

## Method Validation Summary

The developed method was rigorously validated according to scientific guidelines, with key outcomes summarized below [1].

Validation Parameter	Results & Findings
<b>Selectivity</b>	No significant interference from endogenous plasma components at the retention times of ensartinib and the internal standard [1].
<b>Linearity &amp; LLOQ</b>	Linear range of 0.5–500 ng/mL with a correlation coefficient (r) typically >0.99. The LLOQ was 0.5 ng/mL with precision and accuracy within acceptable limits [1].
<b>Precision &amp; Accuracy</b>	Intra- and inter-run precision (RSD%) were <15%. Accuracy (Relative Error %) was within $\pm 15\%$ at all concentration levels [1].
<b>Recovery &amp; Matrix Effect</b>	Consistent and high recovery of ensartinib. The matrix effect was minimal and did not compromise the assay reliability [1].
<b>Stability</b>	Ensartinib was stable in plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term frozen storage [1].

## Application Notes for Researchers

- **Clinical Relevance:** This validated method has been successfully applied to a phase I clinical pharmacokinetic study of **ensartinib** in Chinese patients with advanced ALK-positive non-small cell lung cancer (NSCLC), demonstrating its utility in a real-world setting [1].
- **Pharmacokinetic Context:** The assay's sensitivity (LLOQ of 0.5 ng/mL) is suitable for tracking **ensartinib** concentrations in patients. A clinical study reported a mean maximum plasma concentration ( $C_{\sim\max\sim}$ ) of 185 ng/mL and a half-life of 18.3 hours after a single 200 mg oral dose [2]. The method's linear range comfortably covers these levels.
- **Troubleshooting Tip:** While the core method is robust, ensuring consistency in the sample preparation step is critical. Any deviation in the liquid extraction procedure (e.g., vortexing time, solvent volumes) can impact recovery and, consequently, the accuracy and precision of the results.

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## References

1. Development of HPLC-MS/MS assay for quantitation of ensartinib in... [pubmed.ncbi.nlm.nih.gov]
2. Mass balance, metabolic disposition, and ... [pubmed.ncbi.nlm.nih.gov]

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